molecular formula C11H21F5SSi B1313789 Pentafluoro[(triisopropylsilyl)ethynyl]sulfur CAS No. 474668-34-3

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur

Cat. No. B1313789
M. Wt: 308.43 g/mol
InChI Key: OHFCQWVMVRPEHF-UHFFFAOYSA-N
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Description

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is a chemical compound with the empirical formula C11H21F5SSi . It contains a total of 39 atoms, including 21 Hydrogen atoms, 11 Carbon atoms, 1 Sulfur atom, and 5 Fluorine atoms .


Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 triple bond .


Physical And Chemical Properties Analysis

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is a liquid at room temperature. It has a refractive index of 1.414 and a density of 1.076 g/mL at 25 °C . The molecular weight of the compound is 308.43 g/mol .

Scientific Research Applications

Gas-Phase Structural Analysis

The gas-phase structures of ethynyl- and vinyl sulfur pentafluoride derivatives have been studied through electron diffraction and microwave spectroscopy, providing insights into their skeletal geometric parameters. These studies reveal significant details about the bond lengths and angles, which are crucial for understanding the chemical behavior and reactivity of these compounds (Zylka, Christen, Oberhammer, Gard, & Terjeson, 1991).

Fluorination Techniques

Research into trifluoromethylation and pentafluorophenylation techniques using (trifluoromethyl)trimethylsilane and (pentafluorophenyl)trimethylsilane has enabled the simple, efficient preparation of fluorinated inorganic and organic sulfur and carbon centers. This methodology facilitates the production of previously difficult to obtain molecules and introduces new perfluoroalkyl and perfluoroaryl compounds (Patel & Kirchmeier, 1992).

Synthesis of Heterocyclic Compounds

The synthesis of pentafluoro-λ6-sulfanyl-containing 4,5-dihydroisoxazoles showcases a convenient method for preparing intermediates that are pivotal for the development of heterocyclic and polyfunctional compounds with potential applications across multiple scientific domains (Brel, 2006).

Chemistry of Pentafluorosulfanyl Compounds

A comprehensive discussion on the synthesis, chemistry, and potential applications of pentafluorosulfanyl compounds highlights their importance. These compounds, characterized by high thermal and hydrolytic stability, hold promise for use in diverse areas, such as solvents for polymers and surface active agents, due to their advantageous properties (Verma, Kirchmeier, & Shreeve, 1994).

Greenhouse Gas Analysis

Studies on the photoredox catalytic activation of sulfur hexafluoride for pentafluorosulfanylation of α-Methyl- and α-Phenyl Styrene demonstrate innovative methods for converting inert gases into reactive agents for chemical synthesis, addressing both industrial needs and environmental concerns (Rombach & Wagenknecht, 2018).

Safety And Hazards

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21F5SSi/c1-9(2)18(10(3)4,11(5)6)8-7-17(12,13,14,15)16/h9-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFCQWVMVRPEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CS(F)(F)(F)(F)F)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475764
Record name Pentafluoro[(triisopropylsilyl)ethynyl]sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluoro[(triisopropylsilyl)ethynyl]sulfur

CAS RN

474668-34-3
Record name Pentafluoro[(triisopropylsilyl)ethynyl]sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(Triisopropylsilyl)acetylene]sulfur pentafluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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